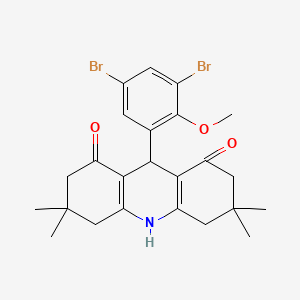![molecular formula C23H15Cl2N3O B11505254 2-(2,3-dichlorophenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B11505254.png)
2-(2,3-dichlorophenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a quinoline core (fused benzene and pyridine rings) with additional phenyl and dichlorophenyl substituents.
- This compound exhibits interesting biological properties, making it a subject of scientific investigation.
2-(2,3-dichlorophenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one: is a complex organic compound with a fused quinoline and pyrimidine ring system.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2-aminobenzaldehyde with 2,3-dichloroacetophenone followed by cyclization to form the quinoline ring.
Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents and acid catalysts.
Industrial Production: While not widely produced industrially, research laboratories synthesize it for further studies.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Biology: It may exhibit biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigations explore its potential as an anticancer agent or other therapeutic applications.
Industry: Limited industrial applications, but it could serve as a starting point for drug development.
Mechanism of Action
Molecular Targets: The compound likely interacts with cellular proteins, enzymes, or receptors.
Pathways Involved: Further studies are needed to elucidate its precise mechanism within specific pathways.
Comparison with Similar Compounds
Uniqueness: Its fused quinoline-pyrimidine structure sets it apart from other compounds.
Similar Compounds: While not identical, related compounds include quinolines, pyrimidines, and quinoline derivatives.
Remember that this compound’s detailed properties and applications may vary based on ongoing research
Properties
Molecular Formula |
C23H15Cl2N3O |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-3-phenyl-1,2-dihydropyrimido[4,5-b]quinolin-4-one |
InChI |
InChI=1S/C23H15Cl2N3O/c24-18-11-6-10-16(20(18)25)22-27-21-17(13-14-7-4-5-12-19(14)26-21)23(29)28(22)15-8-2-1-3-9-15/h1-13,22H,(H,26,27) |
InChI Key |
HEPNBIYIWRIEES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC3=NC4=CC=CC=C4C=C3C2=O)C5=C(C(=CC=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indene-2,1'-pyrrolo[3,4-c]pyrrole]-1,3,4',6'(3'H,5'H)-tetrone](/img/structure/B11505175.png)
![Dibenzo[b,f]oxepine, 3-nitro-1-p-tolylsulfanyl-](/img/structure/B11505177.png)
![1-(2,3-dichlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11505183.png)
![4-methyl-N-{(2Z)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11505189.png)

![6-bromo-2-oxo-N-[2-({[4-(trifluoromethyl)phenyl]carbonyl}amino)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11505198.png)
![2-Fluorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate](/img/structure/B11505201.png)

![5-(3,4-dimethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11505224.png)
![N-(2-{[(Adamantan-1-YL)methyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-methylbenzamide](/img/structure/B11505227.png)
![[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B11505235.png)
![1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11505243.png)
![6-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11505258.png)
![Methyl 4-{[(1-benzyl-3-heptyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B11505271.png)
